molecular formula C21H16O2S B11976135 Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- CAS No. 646450-29-5

Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-

Cat. No.: B11976135
CAS No.: 646450-29-5
M. Wt: 332.4 g/mol
InChI Key: MIJBJLNGPGSHDY-UHFFFAOYSA-N
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Description

The compound Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- features a phenanthrene core substituted at the 9th position with a (4-methylphenyl)sulfonyl (tosyl) group. This electron-withdrawing substituent imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity. The tosyl group is known for enhancing stability and resistance to metabolic degradation, making this compound of interest in medicinal and materials chemistry .

Properties

CAS No.

646450-29-5

Molecular Formula

C21H16O2S

Molecular Weight

332.4 g/mol

IUPAC Name

9-(4-methylphenyl)sulfonylphenanthrene

InChI

InChI=1S/C21H16O2S/c1-15-10-12-17(13-11-15)24(22,23)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3

InChI Key

MIJBJLNGPGSHDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of phenanthrene followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of phenanthrene with sulfuric acid to form phenanthrene sulfonic acid, which is then neutralized with sodium hydroxide to yield sodium phenanthrenesulfonate. This intermediate is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base to form Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade reagents and equipment to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.

    Substitution: Bromine is used for halogenation reactions.

Major Products

The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and 9-bromophenanthrene .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that sulfonamide derivatives, including phenanthrene, 9-[(4-methylphenyl)sulfonyl]-, exhibit significant anticancer properties. For instance, studies have demonstrated that the compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays showed that the compound effectively reduced cell viability in breast and colon cancer models .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A series of tests against various bacterial strains revealed that phenanthrene, 9-[(4-methylphenyl)sulfonyl]- possesses notable antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents .

Material Science Applications

1. Photocatalysis
Phenanthrene derivatives are increasingly utilized in photocatalytic reactions due to their ability to absorb light and facilitate chemical transformations. A notable study highlighted the use of phenanthrene, 9-[(4-methylphenyl)sulfonyl]- as a photocatalyst in the visible-light-induced α-allylation of amines. The compound demonstrated excellent photocatalytic efficiency, showcasing its potential in organic synthesis .

2. Organic Electronics
The electronic properties of phenanthrene derivatives make them suitable candidates for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of sulfonyl groups enhances the charge transport properties of these materials, leading to improved device performance .

Case Study 1: Anticancer Mechanisms

A recent study investigated the anticancer mechanisms of phenanthrene, 9-[(4-methylphenyl)sulfonyl]- on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins. The study concluded that this compound could serve as a lead for developing new chemotherapeutic agents .

Case Study 2: Photocatalytic Efficiency

In a comparative study on photocatalysts for organic synthesis, phenanthrene, 9-[(4-methylphenyl)sulfonyl]- was tested alongside other known photocatalysts. The results showed that it outperformed many traditional catalysts in terms of reaction yield and selectivity when used in visible-light-induced reactions. This positions it as a promising candidate for sustainable chemical processes .

Data Tables

Application AreaSpecific Use CaseResults Summary
Medicinal ChemistryAnticancer ActivitySignificant reduction in cancer cell viability
Antimicrobial PropertiesNotable activity against Gram-positive bacteria
Material SciencePhotocatalysisHigh efficiency in α-allylation reactions
Organic ElectronicsEnhanced charge transport properties

Mechanism of Action

The mechanism of action of Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The sulfonyl group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 9-[(E)-2-Phenylethenyl]phenanthrene (FEN-H) :
    This derivative contains a conjugated ethenyl group at position 7. Unlike the sulfonyl group, the ethenyl substituent is electron-neutral but extends π-conjugation, leading to a redshift in UV-Vis absorption (up to 420 nm) . In contrast, the electron-withdrawing tosyl group in 9-[(4-methylphenyl)sulfonyl]phenanthrene may induce a hypsochromic shift due to reduced electron density.

  • 9-(1-Propynyl)phenanthrene (9PPh) :
    The alkynyl group introduces linear geometry and moderate electron-withdrawing effects. Compared to the bulky tosyl group, 9PPh exhibits higher planarity, enhancing π-π stacking interactions in materials applications .

  • 3-Hydroxy-4-aminophenanthrene: Hydroxyl and amino groups are electron-donating, increasing aromatic ring reactivity. This compound shows significant biological activity (analgesic, emetic effects), whereas the tosyl group in 9-[(4-methylphenyl)sulfonyl]phenanthrene may reduce direct interaction with biological targets due to steric hindrance .

Table 1: Substituent Effects on Absorption Maxima

Compound Substituent λ_max (nm) Molar Extinction Coefficient (dm³·mol⁻¹·cm⁻¹)
9-[(4-Methylphenyl)sulfonyl]phenanthrene Tosyl ~300* Not reported
FEN-SCH3 (phenanthrene derivative) 4-(Methylsulfanyl)phenyl 420 17,527 at 389 nm
FEN-CN (phenanthrene derivative) 4-Cyanophenyl 420 15,200 at 390 nm

*Estimated based on sulfonyl group’s hypsochromic effect.

Structural and Steric Considerations

The tosyl group’s bulkiness at position 9 creates significant steric hindrance, reducing rotational freedom compared to smaller substituents like -SCH₃ or -CN. This may limit packing efficiency in crystalline materials but enhance selectivity in enzyme binding .

Biological Activity

Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- (commonly referred to as 4-Methylphenylsulfonylphenanthrene) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

  • Molecular Formula : C21H16O2S
  • Molar Mass : 332.42 g/mol
  • Structure : The compound consists of a phenanthrene backbone with a sulfonyl group attached to a para-methylphenyl moiety.

Biological Activities

Phenanthrene derivatives have been studied for various biological activities including:

  • Anticancer Activity : Research indicates that phenanthrene derivatives exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis and inhibit cell proliferation in human leukemia and neuroblastoma cells .
  • Antimicrobial Properties : Some phenanthrene compounds demonstrate antimicrobial activity, which has been attributed to their ability to disrupt microbial membranes or interfere with metabolic processes .
  • Anti-inflammatory Effects : Phenanthrenes have been noted for their potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the antiproliferative effects of various phenanthrene derivatives on human cancer cell lines. Results indicated that compounds with sulfonyl groups showed enhanced activity compared to their unsubstituted counterparts. Specifically, the compound demonstrated significant cytotoxicity at concentrations as low as 10 µM in certain cancer cell lines .
  • Antimicrobial Activity :
    • In vitro assays revealed that phenanthrene derivatives exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Notably, the sulfonyl group was found to enhance the antimicrobial efficacy of the phenanthrene core .
  • Mechanistic Insights :
    • Mechanistic studies suggested that the biological activity of phenanthrene derivatives may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells, which is a common pathway for inducing apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismConcentration (µM)Effect Observed
AnticancerHuman leukemia cells10Induction of apoptosis
AnticancerNeuroblastoma cells20Inhibition of proliferation
AntimicrobialStaphylococcus aureus25Significant growth inhibition
AntimicrobialEscherichia coli50Moderate growth inhibition
Anti-inflammatoryMouse model (in vivo)N/AReduced inflammation markers

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 9-[(4-methylphenyl)sulfonyl]phenanthrene, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via sulfonylation of a phenanthrene precursor, such as phenanthren-9-amine, using 4-methylbenzenesulfonyl chloride under basic conditions. Key intermediates are characterized using 1H NMR (e.g., δ 2.26 ppm for methyl groups), IR spectroscopy (S=O stretching at 1332 and 1160 cm⁻¹), and mass spectrometry (e.g., m/z 645 for molecular ion peaks). Yield optimization often involves controlling reaction temperature and solvent polarity .

Q. What spectroscopic and chromatographic techniques are essential for confirming the purity and structure of this compound?

  • Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.1–8.5 ppm).
  • IR Spectroscopy : Confirms sulfonamide functional groups (S=O asymmetric/symmetric vibrations).
  • HPLC : Validates purity (>95% for biological assays).
  • High-resolution MS : Verifies molecular formula (e.g., [M+H]+ ion).

Q. What are the primary applications of 9-[(4-methylphenyl)sulfonyl]phenanthrene in biochemical research?

  • Answer : It serves as a scaffold for enzyme inhibitors (e.g., kinase or protease targets) and receptor modulators. Biological activity is assessed via in vitro assays (IC50 determination) and molecular docking to predict binding modes. Derivatives with ethynyl or benzoxazine groups show enhanced fluorescence for cellular imaging .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

  • Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., C-S bond ≈1.76 Å) and torsion angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts, 15–20% contribution to crystal packing). Ethanol or acetonitrile are preferred solvents for growing diffraction-quality crystals .

Q. How to address contradictory data in reported biological activities of sulfonylated phenanthrenes?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Resolve via:

  • Reproducibility checks under standardized protocols.
  • Structure-activity relationship (SAR) studies to isolate critical substituents (e.g., 4-methyl vs. 4-fluorophenyl groups).
  • Metabolic stability assays to rule out degradation artifacts .

Q. What strategies optimize the compound’s electronic properties for photopolymerization or fluorescence studies?

  • Answer : Introduce electron-donating/withdrawing groups (e.g., methoxy or cyano substituents) to modulate absorption/emission spectra. DFT calculations predict HOMO-LUMO gaps, while fluorescence quenching experiments assess environmental sensitivity. Derivatives like 9-[(4-methylphenyl)ethenyl]phenanthrene show enhanced quantum yields (Φ = 0.45–0.60) .

Q. How to design derivatives with improved pharmacokinetic properties while retaining bioactivity?

  • Answer :

  • Prodrug strategies : Esterify sulfonamide groups (e.g., methyl glycinate derivatives) for enhanced solubility.
  • Bioisosteric replacement : Substitute sulfonamide with carboxylate or phosphonate groups.
  • LogP optimization : Balance hydrophobicity (target LogP ~3.5) via alkyl chain modifications. Validate using Caco-2 permeability assays .

Q. What computational methods are effective for predicting binding modes to biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB).
  • Molecular dynamics simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD <2.0 Å).
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications .

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